4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene
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Overview
Description
This compound is a derivative of indene, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring. The presence of the tert-butyl group and the phenyl group suggests that this compound may have unique properties compared to indene itself .
Molecular Structure Analysis
The molecular structure of this compound would be expected to exhibit the aromaticity of the indene and phenyl components, with the tert-butyl group providing steric bulk .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the electron-rich nature of the aromatic rings and the steric hindrance provided by the tert-butyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely contribute to its stability, while the tert-butyl group could influence its solubility .Scientific Research Applications
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Polymerization-Induced Self-Assembly (PISA)
- Application : PISA is a technique for producing colloidal dispersions of block copolymer particles with desired morphologies . This method enables the production of biodegradable objects and particles with various functionalities .
- Method : PISA can be carried out in various media, over a wide range of temperatures, and using different mechanisms .
- Results : The use of PISA offers a broad spectrum of potential commercial applications .
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- Application : 4-tert-Butylphenyl glycidyl ether is used as an organic coating in paint, boat paint, and building coating material . It is also used as an epoxy reactive diluent .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The outcomes of this application were not specified in the source .
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Epoxy Resins and Curing Agents Production
- Application : 4-tert-Butylphenol is used in the production of epoxy resins and curing agents . It also finds use in the production of polycarbonate resins .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The outcomes of this application were not specified in the source .
- Synthesis of Tetracycline Derivatives
- Application : 4-tert-Butylphenylboronic acid is used as a cross-coupling building block in the synthesis of tetracycline derivatives .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The outcomes of this application were not specified in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-methyl-1H-indene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22/c1-14-12-16-6-5-7-18(19(16)13-14)15-8-10-17(11-9-15)20(2,3)4/h5-11,13H,12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDWOKXLGOJFFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C=CC=C2C3=CC=C(C=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433865 |
Source
|
Record name | 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene | |
CAS RN |
213381-88-5 |
Source
|
Record name | 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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